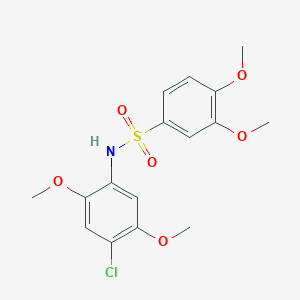
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDMS, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the effects of serotonin signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to reduce the activity of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a selective antagonist of the 5-HT2A receptor, which allows for the specific targeting of this receptor in experiments. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for use in research. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, this compound may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide. One potential area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to the development of new treatments for neurological disorders that involve dysregulation of serotonin signaling. Another area of research is the investigation of the anti-inflammatory effects of this compound, which may have applications in the treatment of various inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which may lead to the development of new drugs and therapies.
Métodos De Síntesis
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 180-182°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of serotonin signaling in the brain. This compound has been used to study the role of the 5-HT2A receptor in various neurological disorders, such as schizophrenia and anxiety.
Propiedades
Fórmula molecular |
C16H18ClNO6S |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO6S/c1-21-13-6-5-10(7-16(13)24-4)25(19,20)18-12-9-14(22-2)11(17)8-15(12)23-3/h5-9,18H,1-4H3 |
Clave InChI |
HQSRKWNSHIOFLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)




![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)


